An In-depth Technical Guide to VHL Ligand 14: Discovery and Synthesis
An In-depth Technical Guide to VHL Ligand 14: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VHL Ligand 14, a significant molecule in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the scientific background, a step-by-step synthesis pathway, experimental protocols for binding affinity determination, and a summary of its quantitative data.
Discovery and Scientific Background
VHL Ligand 14 is a potent binder to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. The discovery of small molecule ligands for E3 ligases like VHL has been a pivotal advancement in the field of targeted protein degradation. These ligands serve as the E3 ligase recruiting element in PROTACs, bifunctional molecules that induce the degradation of specific target proteins.
VHL Ligand 14, also known as Compound 11 in some literature, was developed as part of a broader effort to optimize the binding affinity and drug-like properties of existing VHL ligands. It is a derivative of the well-characterized VHL ligand, VH032. The core scaffold of these ligands is based on a hydroxyproline (B1673980) (Hyp) mimic, which is crucial for the interaction with VHL at the binding site of its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues, leading to its recognition by VHL, subsequent ubiquitination, and proteasomal degradation. By mimicking this key interaction, VHL ligands can effectively hijack the VHL E3 ligase for targeted protein degradation.
VHL Ligand 14 is specifically designed for its application in PROTACs aimed at degrading the estrogen receptor α (ERα), a key target in the treatment of certain types of breast cancer. Its chemical structure is (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
VHL-HIF-1α Signaling Pathway
The biological context for the action of VHL Ligand 14 is the VHL-HIF-1α signaling pathway, a critical cellular oxygen-sensing mechanism. The following diagram illustrates this pathway.
Caption: VHL-HIF-1α signaling and PROTAC-mediated degradation.
Synthesis Pathway of VHL Ligand 14
The synthesis of VHL Ligand 14 is a multi-step process that builds upon the established synthesis of the VHL ligand precursor, VH032-amine. The following diagram and protocol outline a representative synthetic route.
Caption: Synthetic route to VHL Ligand 14.
Experimental Protocol: Synthesis of VH032-amine (Precursor)
This protocol is adapted from established literature procedures for the synthesis of VH032 and its derivatives.
Step 1: Synthesis of (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate
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To a solution of (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
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Add Boc-L-hydroxyproline (1.1 eq) and HATU (1.2 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound.
Step 2: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032-amine)
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Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
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Stir the solution at room temperature for 1-2 hours to effect Boc deprotection.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Dissolve the resulting TFA salt in DMF.
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In a separate flask, activate (S)-Boc-tert-leucine (1.1 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15-30 minutes.
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Add the solution of the deprotected amine to the activated acid solution.
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Stir the reaction at room temperature for 12-16 hours.
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Work up the reaction as described in Step 1.
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Purify the crude product by flash column chromatography.
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Treat the purified Boc-protected intermediate with a 1:1 mixture of DCM and TFA to remove the final Boc group.
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Concentrate the reaction mixture to yield VH032-amine as its TFA salt.
Experimental Protocol: Final Synthesis of VHL Ligand 14
Step 3: Amide coupling of VH032-amine with 1-cyanocyclopropanecarboxylic acid
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To a solution of VH032-amine (TFA salt, 1.0 eq) in DMF, add DIPEA (3.0 eq) to neutralize the salt.
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Add 1-cyanocyclopropanecarboxylic acid (1.1 eq) and HATU (1.2 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction by LC-MS.
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Upon completion, perform an aqueous workup as described in Step 1.
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Purify the final product, VHL Ligand 14, by preparative HPLC to yield a white solid.
Quantitative Data
The following table summarizes the key quantitative data for VHL Ligand 14 and related compounds.
| Compound | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kd, nM) | Method | Reference |
| VHL Ligand 14 | 196 | - | Not Specified | [1] |
| VH032 | - | 185 ± 7 | ITC | [2] |
| Ligand 14a | - | ~370 | ITC | [2] |
| Ligand 14b | - | ~3700 | ITC | [2] |
Note: IC₅₀ and Kd values are not directly comparable as they are determined by different experimental methods.
Experimental Protocols for Binding Affinity Determination
The binding affinity of VHL Ligand 14 to the VHL protein is a critical parameter for its function. Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are two common methods used for this determination.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Caption: Workflow for ITC binding analysis.
Protocol:
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Protein and Ligand Preparation:
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Express and purify the VHL complex (typically VCB: VHL, Elongin B, and Elongin C).
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Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
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Dissolve VHL Ligand 14 in the final dialysis buffer to ensure precise buffer matching. The ligand concentration should be 10-20 times the protein concentration.
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ITC Experiment:
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Load the VHL protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
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Load the VHL Ligand 14 solution (e.g., 100-200 µM) into the injection syringe.
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Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution while monitoring the heat change.
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Data Analysis:
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Integrate the heat pulses from each injection to obtain the heat of binding.
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Plot the heat of binding against the molar ratio of ligand to protein.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
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Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by an unlabeled competitor (VHL Ligand 14).
Caption: Workflow for FP competitive binding assay.
Protocol:
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Reagent Preparation:
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Prepare a solution of the VHL protein complex in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
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Prepare a solution of a fluorescently labeled VHL ligand (e.g., a fluorescein-labeled version of a known VHL binder) at a concentration close to its Kd.
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Prepare a serial dilution of VHL Ligand 14.
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Assay Procedure:
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In a microplate, combine the VHL protein, the fluorescent tracer, and the serially diluted VHL Ligand 14.
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Include controls for unbound tracer (no protein) and fully bound tracer (no competitor).
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Incubate the plate at room temperature to reach binding equilibrium.
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Measurement and Analysis:
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Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
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Plot the polarization values against the logarithm of the VHL Ligand 14 concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of VHL Ligand 14 that displaces 50% of the fluorescent tracer.
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Conclusion
VHL Ligand 14 is a valuable chemical tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an effective component of PROTACs designed to degrade a variety of disease-relevant proteins. This guide provides a comprehensive resource for the synthesis and characterization of this important molecule, enabling further research and development in this exciting area of drug discovery.
